molecular formula C14H20N4O5S B14091164 N-cyclopropyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide

N-cyclopropyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B14091164
M. Wt: 356.40 g/mol
InChI Key: WNOOXXYGNXGOHE-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, a sulfonyl group, and a pyrimidine moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the attachment of the pyrimidine moiety. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, green chemistry principles, and continuous flow reactors to streamline the process and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-cyclopropyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide: shares structural similarities with other sulfonyl piperidine derivatives and pyrimidine-based compounds.

    Pyrimidine Derivatives: Compounds such as 5-fluorouracil and cytosine arabinoside, which are used in cancer therapy.

    Sulfonyl Piperidine Derivatives: Compounds like sulfonylureas, which are used as antidiabetic agents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C14H20N4O5S

Molecular Weight

356.40 g/mol

IUPAC Name

N-cyclopropyl-1-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C14H20N4O5S/c1-8-11(13(20)17-14(21)15-8)24(22,23)18-6-4-9(5-7-18)12(19)16-10-2-3-10/h9-10H,2-7H2,1H3,(H,16,19)(H2,15,17,20,21)

InChI Key

WNOOXXYGNXGOHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCC(CC2)C(=O)NC3CC3

Origin of Product

United States

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